4-(3-Chlorophenoxy)piperidine
Description
Historical Context and Significance in Chemical Research
While a singular discovery event for 4-(3-Chlorophenoxy)piperidine is not prominently documented, its significance is rooted in the broader historical importance of the piperidine (B6355638) scaffold in medicinal chemistry. Piperidine rings are a common structural motif found in numerous natural alkaloids and synthetic pharmaceuticals, known to influence the properties of bioactive molecules. mdpi.comresearchgate.net The academic interest in this compound stems from its utility as a key intermediate, a substance that is the product of one reaction and the starting material for the next. Its bifunctional nature, with a reactive secondary amine on the piperidine ring and a substituted aromatic ring, provides chemists with a versatile platform for creating diverse molecular architectures. angenechemical.com This has allowed researchers to systematically modify the structure to explore how these changes affect biological activity, a process known as developing structure-activity relationships (SAR). For instance, its use has been documented in the synthesis of potential treatments for central nervous system disorders and neuropathies. nih.gov
Overview of Research Domains Involving the Chemical Compound
The unique structural characteristics of this compound have led to its application across several domains of scientific research. Its versatility as a chemical intermediate is a common thread throughout these fields. chemimpex.com
Table 1: Primary Research Domains for this compound
| Research Domain | Application of this compound |
| Pharmaceutical Development | Serves as a key intermediate in the synthesis of a variety of therapeutic agents, particularly those targeting neurological disorders. chemimpex.com |
| Agrochemical Chemistry | Used in the development and formulation of herbicides to manage undesirable plant growth. chemimpex.com |
| Biochemical Research | Employed to investigate receptor interactions and cellular signaling pathways. chemimpex.com |
| Analytical Chemistry | Utilized as a reference standard for the accurate detection and quantification of similar chemical structures in complex samples. chemimpex.com |
| Materials Science | Incorporated into the development of specialized polymers and coatings to improve material properties. chemimpex.com |
In pharmaceutical development , the compound is a foundational piece for building more complex molecules aimed at treating neurological conditions. chemimpex.com Its structure is also a component of molecules investigated as potential inhibitors for enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov
In the field of agrochemical chemistry , it contributes to the creation of new herbicides. chemimpex.com For biochemical research , its ability to interact with biological systems allows scientists to probe the function of various receptors and signaling cascades. chemimpex.com Furthermore, it serves a practical role in analytical chemistry as a standard for comparison in analytical methods and is explored in materials science for creating new polymers. chemimpex.com
Current State of Scholarly Investigations
Contemporary research continues to explore the potential of this compound, primarily as a scaffold in medicinal chemistry. Recent studies underscore its role in the development of novel therapeutic agents.
One area of active investigation is in the creation of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases like cancer. A 2022 study detailed the synthesis of di-substituted chemimpex.comangenechemical.comnih.govoxadiazolo[3,4-b]pyrazine derivatives as potential inhibitors of the p38α mitogen-activated protein (MAP) kinase, an important target in inflammatory diseases and cancer. upc.edu In this research, 4-(4-chlorophenoxy)piperidine, a closely related isomer, was used as a key building block to construct the final complex molecules. upc.edu
The fight against infectious diseases is another front where this chemical scaffold is relevant. A recent structure-activity relationship study focused on developing inhibitors against MenA from Mycobacterium tuberculosis. nih.gov This work highlights the ongoing effort to find new ways to combat tuberculosis, a persistent global health issue. The study involved the synthesis of numerous piperidine derivatives to optimize their inhibitory activity against this essential bacterial enzyme. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXWGMQMUJCYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370678 | |
| Record name | 4-(3-chlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97840-40-9 | |
| Record name | 4-(3-chlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 3 Chlorophenoxy Piperidine
Established Synthetic Routes for the Core Structure
The fundamental structure of 4-(3-chlorophenoxy)piperidine can be assembled through several synthetic strategies. A common approach involves the nucleophilic substitution of a suitable piperidine (B6355638) precursor with a 3-chlorophenoxide moiety. One established method is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org In this case, 4-hydroxypiperidine (B117109) can be reacted with 1-chloro-3-iodobenzene (B1293798) or 1-bromo-3-chlorobenzene (B44181) in the presence of a copper catalyst to form the desired ether linkage. wikipedia.org Traditional Ullmann conditions often require high temperatures and polar solvents. wikipedia.org
Another prevalent method is the Mitsunobu reaction, which allows for the formation of the ether bond under milder conditions. This reaction typically involves reacting 4-hydroxypiperidine with 3-chlorophenol (B135607) in the presence of a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
Furthermore, the core piperidine ring itself can be constructed through various classic organic reactions. For instance, 4-piperidones are versatile intermediates that can be synthesized through methods like the Dieckmann condensation of diesters followed by hydrolysis and decarboxylation. dtic.mil The resulting 4-piperidone (B1582916) can then be reduced to 4-hydroxypiperidine, which is then subjected to etherification with 3-chlorophenol.
A general synthesis might start from commercially available N-protected 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine. The protection of the nitrogen atom prevents side reactions and allows for controlled functionalization. The etherification is followed by the deprotection of the piperidine nitrogen to yield the final product. nih.gov
| Starting Material(s) | Reagents and Conditions | Product | Reaction Type |
| 4-Hydroxypiperidine, 1-bromo-3-chlorobenzene | Copper catalyst, base, high temperature | This compound | Ullmann Condensation |
| N-Boc-4-hydroxypiperidine, 3-Chlorophenol | PPh3, DEAD or DIAD | N-Boc-4-(3-chlorophenoxy)piperidine | Mitsunobu Reaction |
| Di- (2-carboxyethyl)amine | Base, heat | 4-Piperidone precursor | Dieckmann Condensation |
Preparation of Derivatized Analogs for Structure-Activity Relationship Studies
To explore the structure-activity relationship (SAR), derivatized analogs of this compound are synthesized. These modifications can occur at several positions, including the piperidine nitrogen, the piperidine ring itself, or the chlorophenoxy moiety.
The secondary amine of the piperidine ring is a common site for derivatization. It can be readily alkylated, acylated, or subjected to reductive amination to introduce a wide variety of substituents. researchgate.net For example, reaction with an alkyl halide in the presence of a base will yield N-alkylated analogs. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) provides access to a diverse range of N-substituted derivatives. nih.gov
Modifications to the phenoxy ring can involve altering the position or nature of the halogen substituent or introducing other functional groups. This allows for the investigation of electronic and steric effects on biological activity. For instance, analogs with fluoro, bromo, or trifluoromethyl groups in place of the chloro group, or at different positions on the phenyl ring, can be synthesized using the corresponding substituted phenols in the etherification step.
Substituents can also be introduced on the piperidine ring itself, although this often requires starting with a pre-functionalized piperidine core. For example, using a substituted 4-hydroxypiperidine in the initial synthesis will lead to analogs with substitution at other positions on the piperidine ring. nih.gov These studies are crucial for optimizing the compound's affinity and selectivity for its biological target. nih.govnih.gov
| Modification Site | Reaction Type | Example Reagents | Resulting Analog |
| Piperidine Nitrogen | N-Alkylation | Alkyl halide, base | N-Alkyl-4-(3-chlorophenoxy)piperidine |
| Piperidine Nitrogen | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | N-Substituted-4-(3-chlorophenoxy)piperidine |
| Phenoxy Ring | Varied Phenol | 4-Fluorophenol | 4-(4-Fluorophenoxy)piperidine |
| Piperidine Ring | Substituted Precursor | 3-Methyl-4-hydroxypiperidine | 4-(3-Chlorophenoxy)-3-methylpiperidine |
Stereoselective Synthesis Approaches
The introduction of stereocenters into the this compound scaffold can have a significant impact on its pharmacological properties. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in the molecule.
If a substituent is introduced on the piperidine ring, for example at the 3-position, two enantiomers will be formed. Enantioselective synthesis of such derivatives can be achieved by using chiral auxiliaries, chiral catalysts, or by starting from a chiral pool material. For instance, a stereoselective Mannich-type reaction can be employed to construct a chiral piperidine ring. rsc.org
Another approach involves the stereoselective reduction of a prochiral ketone, such as a substituted 4-piperidone, using a chiral reducing agent to yield a specific enantiomer of the corresponding alcohol. This chiral alcohol can then be used in the subsequent etherification step.
Resolution of a racemic mixture is another common strategy to obtain enantiomerically pure compounds. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the desired enantiomer. google.com The stereochemistry of the final products is often determined using techniques such as X-ray crystallography or chiral chromatography.
Catalytic Methods in Chemical Compound Synthesis
Catalytic methods play a pivotal role in the efficient and selective synthesis of this compound and its derivatives. As mentioned, the Ullmann condensation, traditionally a stoichiometric copper-mediated reaction, has evolved into a more efficient catalytic process using soluble copper catalysts with various ligands. wikipedia.orgresearchgate.netmdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N and C-O bonds. wikipedia.org While more commonly used for N-arylation, variations of this methodology can be applied to the synthesis of aryl ethers. nih.govrsc.orgthieme-connect.com These reactions often proceed under milder conditions and with a broader substrate scope compared to traditional methods. wikipedia.org The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. nih.gov
Gold-catalyzed reactions have also emerged as a valuable tool in the synthesis of piperidine derivatives, particularly in cyclization reactions to form the piperidine ring. nih.govnih.gov Furthermore, cobalt-catalyzed radical cyclizations can be employed to construct the six-membered piperidine ring from linear precursors. nih.govchemrxiv.org Zinc(II) has also been shown to catalyze the formation of C-N bonds in the synthesis of piperidine-containing structures. rsc.org
| Catalytic Method | Metal Catalyst | Bond Formed | Key Features |
| Ullmann Condensation | Copper | C-O | Forms the ether linkage between the piperidine and chlorophenyl moieties. |
| Buchwald-Hartwig Amination | Palladium | C-N / C-O | Versatile for derivatization of the piperidine nitrogen or ether synthesis. |
| Gold-Catalyzed Cyclization | Gold | C-C / C-N | Used in the construction of the piperidine ring from acyclic precursors. |
| Radical Cyclization | Cobalt | C-C | Forms the piperidine ring via a radical pathway. |
Synthetic Strategies for Incorporating the Chemical Compound Moiety into Complex Molecular Architectures
The this compound moiety often serves as a key building block or fragment in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com Its incorporation into larger scaffolds is a critical step in the development of new chemical entities.
One common strategy involves synthesizing the this compound core first, and then using the secondary amine as a handle for further elaboration. This can be achieved through coupling reactions, such as amide bond formation with a carboxylic acid, or by participating in multi-component reactions. researchgate.net
Alternatively, the this compound unit can be introduced at a later stage of a convergent synthesis. In this approach, a more complex fragment of the target molecule is synthesized separately and then coupled with a suitable derivative of this compound. For example, a complex molecule with a reactive functional group, such as an aldehyde or a halide, can be coupled to the piperidine nitrogen via reductive amination or nucleophilic substitution, respectively. prepchem.com
Pharmacological and Biological Research Trajectories of 4 3 Chlorophenoxy Piperidine and Its Analogs
Role as a Synthetic Intermediate in Bioactive Molecule Development
4-(3-Chlorophenoxy)piperidine is a versatile chemical compound recognized for its crucial role as a synthetic intermediate in pharmaceutical research and development. chemimpex.comchemimpex.com Its structure, featuring a piperidine (B6355638) ring linked to a chlorophenoxy group, provides a valuable scaffold for the creation of more complex molecules with therapeutic potential. chemimpex.com This compound is frequently utilized as a building block in organic synthesis, facilitating the assembly of diverse molecular architectures through various chemical reactions like coupling and substitution processes. chemimpex.com
The stability and reactivity of this compound make it an ideal starting material for developing novel therapeutic agents, particularly those targeting neurological disorders. chemimpex.comchemimpex.com Researchers leverage its structural features to synthesize new chemical entities designed to interact with specific biological targets. chemimpex.com For instance, it has been used in the synthesis of N-(2-bromoacetyl)-4-(3-chlorophenoxy)piperidine, which is then reacted with other molecules to produce more complex structures with potential bioactivity. prepchem.com The piperidine moiety is a common feature in many pharmaceuticals, and its incorporation through intermediates like this compound is a key strategy in drug discovery. nih.govnews-medical.net
Receptor Interaction and Signaling Pathway Modulations
The 4-(phenoxy)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands that interact with a wide range of biological receptors. By modifying the substituents on the phenoxy and piperidine rings, researchers have developed analogs with tailored affinities and functional activities for various central nervous system and peripheral targets.
The piperidine core is a well-established pharmacophore for opioid receptor ligands, found in potent analgesics like fentanyl. painphysicianjournal.complos.org Research into analogs has explored how modifications to this central ring and its substituents influence binding and activity at mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.govmdpi.com
Studies on a series of 4-substituted piperidine compounds have demonstrated that alterations in the side chain can significantly improve binding affinity at both the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). nih.gov For example, certain analogs based on a tetrahydroquinoline scaffold, which incorporates a piperidine ring, show a favorable balance of high-affinity MOR agonism and DOR antagonism. nih.gov The discovery that the antagonist properties of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a consequence of substitution on the piperidine ring itself, rather than just the nitrogen substituent, was a significant finding in the field. nih.gov This highlights the importance of the piperidine core in defining the functional activity of these ligands.
| Compound | MOR Ki (nM) | DOR Ki (nM) | MOR Efficacy (% GTPγS) |
| Morphine | 6.3 | 171 | 100 |
| Analog 4 | 0.9 | 1.8 | 114 |
| Analog 5 | 0.7 | 1.3 | 118 |
| Analog 6 | 0.5 | 1.0 | 111 |
| Analog 9 | 1.5 | 1.2 | 100 |
| Analog 10 | 0.7 | 0.6 | 102 |
| Analog 11 | 0.6 | 0.5 | 105 |
| Analog 12 | 0.8 | 0.7 | 102 |
This table presents binding affinity (Ki) and efficacy data for a series of 4-substituted piperidine analogs at mu (MOR) and delta (DOR) opioid receptors, with morphine as a reference compound. Data sourced from nih.gov.
The 4-oxypiperidine scaffold, structurally related to this compound, has been a fruitful starting point for developing ligands that target the histamine (B1213489) H3 receptor (H3R). nih.gov H3Rs are primarily found in the brain and act as autoreceptors to modulate the release of histamine and other neurotransmitters. wikipedia.org Antagonists of H3R are investigated for their potential in treating cognitive disorders and other neurological conditions. wikipedia.orgnih.gov
Research has focused on creating multi-target-directed ligands by combining H3R antagonism with the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov This dual-action approach is considered a promising strategy for conditions like Alzheimer's disease. nih.govnih.gov A series of novel 4-oxypiperidines were designed and synthesized to maintain high affinity for H3R while simultaneously inhibiting AChE and/or BuChE. Several of these compounds displayed nanomolar affinity for the human H3R and significant inhibitory activity against the cholinesterase enzymes. nih.gov
| Compound | hH3R Ki (nM) | AChE IC50 (µM) | eqBuChE IC50 (µM) |
| ADS031 | 12.5 | 1.537 | >10 |
| Analog A | 22.3 | 2.115 | 0.559 |
| Analog B | 25.1 | >10 | 1.132 |
| Analog C | 31.6 | 3.548 | 1.227 |
This table shows the binding affinity (Ki) at the human histamine H3 receptor (hH3R) and the inhibitory concentration (IC50) against acetylcholinesterase (AChE) and butyrylcholinesterase (eqBuChE) for selected 4-oxypiperidine derivatives. Data sourced from nih.gov.
Derivatives of piperidine are also prominent in the development of inhibitors for monoamine transporters. nih.govdrugbank.com Specifically, the [(aryloxy)(pyridinyl)methyl]piperidine scaffold has been investigated for its ability to block the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (noradrenaline, NE). nih.govdrugbank.com Dual inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET) are known as SNRIs and are an important class of antidepressants. mayoclinic.orgwikipedia.org
Structure-activity relationship studies have established that inhibitory activity and selectivity are functions of the amine structure, the position of the nitrogen in the pyridine (B92270) ring, substitution on the aryloxy ring, and stereochemistry. nih.govdrugbank.com By systematically modifying these features, researchers have been able to identify selective serotonin reuptake inhibitors (SSRIs), selective norepinephrine reuptake inhibitors (NRIs), balanced dual SNRIs, and even triple reuptake inhibitors that also affect dopamine (B1211576) (SNDRIs). nih.govdrugbank.comwikipedia.org
| Compound | SERT IC50 (nM) | NET IC50 (nM) | Selectivity (SERT/NET) |
| 5l-a | 15 | 12 | 1.25 |
| 9c | 29 | 10 | 2.9 |
| Analog X | 5 | 500 | 0.01 |
| Analog Y | 450 | 8 | 56.25 |
This table displays the in vitro potency (IC50) of representative piperidine derivatives for the serotonin transporter (SERT) and norepinephrine transporter (NET). Data sourced from nih.govdrugbank.com.
Chemokine receptors are critical mediators of leukocyte infiltration in inflammatory diseases, making them attractive targets for therapeutic intervention. nih.gov The C-C chemokine receptor 1 (CCR1) has been a particular focus of antagonist development for diseases such as rheumatoid arthritis and multiple sclerosis. nih.govresearchgate.net
The piperidine moiety is a structural feature in some classes of CCR1 antagonists. For example, spiropiperidine compounds have been identified as potent CCR2 antagonists, and cross-reactivity with other receptors has been explored. nih.gov Research has led to the identification of potent and selective small-molecule CCR1 antagonists containing piperidine or piperazine (B1678402) rings. medchemexpress.com These compounds function by blocking the binding of inflammatory chemokines like MIP-1α (CCL3) to the receptor, thereby inhibiting downstream signaling and cell migration. medchemexpress.com Various piperidine-containing compounds have been developed and tested, showing a range of potencies.
| Compound | Receptor Target | Activity | Potency |
| BX471 | CCR1 | Antagonist | - |
| CP-481,715 | CCR1 | Antagonist | Kd = 9.2 nM |
| J-113863 | CCR1 | Antagonist | IC50 = 0.9 nM |
| BI 639667 | CCR1 | Antagonist | IC50 = 1.8 nM |
This table summarizes various piperidine-containing compounds that have been investigated as CCR1 antagonists, along with their reported potency. Data sourced from nih.govresearchgate.netmedchemexpress.com.
Central Nervous System (CNS) Receptor Ligand Studies
Sigma Receptor (σ1, σ2) Ligand Binding and Evaluation
Derivatives of this compound have been synthesized and evaluated for their binding affinity to sigma receptors (σ1 and σ2). These receptors are implicated in a variety of central nervous system functions and are considered targets for neurological and psychiatric disorders.
Research into a series of phenoxyalkylpiperidines has shown that modifications to the piperidine ring and the length of the alkyl chain can significantly influence binding affinity and selectivity for σ1 and σ2 receptors. For instance, the introduction of a methyl group at the 4-position of the piperidine ring has been found to be optimal for σ1 receptor interaction.
One study explored chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines and found that these compounds generally exhibited high affinity for the σ1 site. The chirality introduced by a methyl substitution on the alkyl chain resulted in slight differences in affinity. Notably, a shorter oxyethylenic chain was beneficial for increasing σ1 selectivity over the σ2 site. The compound (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine demonstrated a particularly high affinity for the σ1 receptor with a Ki value of 0.34 nM and a 547-fold selectivity over the σ2 receptor.
Further studies on phenoxyalkylpiperidines, based on the lead compound 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine, systematically varied the methylation at the carbon atoms alpha to the piperidine nitrogen. The affinity at σ1 and σ2 receptors ranged from subnanomolar to micromolar Ki values. It was observed that while the highest affinity was for the σ1 receptor, increasing the degree of methylation on the piperidine ring progressively decreased this affinity.
Table 1: Sigma Receptor Binding Affinities of this compound Analogs
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine | 0.34 | 186 | 547 |
| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine | Subnanomolar | - | - |
Neuropeptide Y Y1 Receptor Antagonism
Based on the available scientific literature, there is no direct research evaluating this compound or its close analogs for Neuropeptide Y Y1 receptor antagonism.
Prokineticin Receptor (PKR1, PKR2) Modulation
Based on the available scientific literature, there is no direct research evaluating this compound or its close analogs for Prokineticin Receptor (PKR1, PKR2) modulation.
Enzyme Inhibition Studies
Stearoyl-CoA Desaturase 1 (SCD1) Inhibition
Stearoyl-CoA desaturase 1 (SCD1) is a key enzyme in fatty acid metabolism, and its inhibition is a therapeutic target for metabolic diseases. A series of piperidine-aryl urea-based compounds have been investigated as SCD1 inhibitors.
In these studies, molecular scaffold manipulation led to the discovery of potent and orally bioavailable SCD1 inhibitors. Specifically, the derivative 4-(2-Chlorophenoxy)-N-[3-(methyl carbamoyl)phenyl]piperidine-1-carboxamide exhibited robust in vivo activity, with dose-dependent effects on the desaturation index. This highlights the potential of the chlorophenoxy-piperidine scaffold in the design of novel SCD1 inhibitors.
Table 2: SCD1 Inhibitory Activity of a this compound Analog
| Compound | Target | Activity |
| 4-(2-Chlorophenoxy)-N-[3-(methyl carbamoyl)phenyl]piperidine-1-carboxamide | SCD1 | Potent in vivo activity |
Cholinesterase Inhibitory Effects
The inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary strategy for the treatment of Alzheimer's disease. Chlorophenoxy derivatives have been evaluated for their potential as cholinesterase inhibitors.
In a study of chlorophenoxyalkylamine derivatives, which are structurally related to this compound, compounds showed inhibitory activity against both AChE and BuChE in the low micromolar range. The most potent compound in this series was 1-(7-(4-chlorophenoxy)heptyl)homopiperidine, which inhibited both enzymes with IC50 values of 1.93 μM for AChE and 1.64 μM for BuChE. These findings suggest that the chlorophenoxy moiety can be a valuable component in the design of dual cholinesterase inhibitors.
Table 3: Cholinesterase Inhibitory Activity of a Chlorophenoxy Analog
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
| 1-(7-(4-chlorophenoxy)heptyl)homopiperidine | 1.93 | 1.64 |
Anti-infective Research Applications
Based on the available scientific literature, there is no direct research evaluating this compound or its close analogs for anti-infective applications.
Anti-tuberculosis Activity Profiling
The piperidine scaffold is a key structural component in the development of new antitubercular agents. mdpi.comnih.gov Research into piperidine derivatives has identified several compounds with significant activity against Mycobacterium tuberculosis (Mtb). Direct screening of compound libraries led to the discovery of a piperidinol-based compound with promising anti-tuberculosis characteristics. nih.gov This finding prompted the synthesis and evaluation of an expanded library of piperidinol analogs to establish a structure-activity relationship (SAR). nih.govnih.gov
Within these libraries, certain analogs demonstrated noteworthy efficacy. Compounds were evaluated for their minimum inhibitory concentrations (MICs), with values for some derivatives ranging from 1.4 to 18.8 μg/mL. nih.gov Specifically, two compounds, 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol and 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol, showed good anti-tuberculosis activity. nih.gov The most active compounds identified were 4b, which has an R stereochemistry at the central hydroxyl group and a chloro substitution on the aryl C-ring, and 4m, with an S stereochemistry and a trifluoromethyl group on the aryl C-ring. nih.gov The research also highlighted the importance of specific substitutions on the piperidinol core for anti-tuberculosis activity. nih.gov
Other research avenues have explored incorporating piperidine rings into different molecular frameworks. For instance, isoniazid-derived hydrazones featuring piperidine or piperazine rings have been synthesized and investigated for their capacity to overcome drug resistance in Mtb strains. mdpi.com Similarly, the 4-aminopiperidine (B84694) (PIP) series has been identified as a potent chemotype in whole-cell phenotypic screens designed to find inhibitors of Mtb growth. researchgate.net Benzothiazinone derivatives containing a piperidine moiety have also shown promising antitubercular efficacy against both drug-sensitive (H37Rv) and multidrug-resistant (MDR) Mtb strains. researchgate.net
Table 1: Anti-tuberculosis Activity of Selected Piperidinol Analogs
| Compound | Description | MIC (μg/mL) against M. tuberculosis | Reference |
|---|---|---|---|
| 4b | R stereochemistry at the central secondary hydroxyl group and chloro substitution at the para position of the aryl C-ring. | 1.4 | nih.gov |
| 4m | S stereochemistry at the central secondary hydroxyl group and trifluoromethyl group at the para position of the aryl C-ring. | 1.7 | nih.gov |
| General Range | Piperidinol derivatives from an evaluated library. | 1.4 - 18.8 | nih.gov |
Antimalarial Efficacy Studies
The piperidine ring is a crucial structural motif in the design of novel antimalarial agents, demonstrating good selectivity and activity against Plasmodium falciparum strains. nih.govarkat-usa.org Research has focused on synthesizing libraries of 1,4-disubstituted piperidine derivatives to identify compounds effective against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of the parasite. nih.govnih.gov
In one study, a series of 1,4-disubstituted piperidine derivatives were synthesized from 4-aminopiperidine. nih.gov The resulting compounds were evaluated against the 3D7 (CQ-S) and W2 (CQ-R) strains of P. falciparum. Several molecules exhibited high potency, with activities comparable to the established antimalarial drug chloroquine. nih.govnih.gov For example, compound 13b was found to be five times more active against the 3D7 strain and ten times more active against the W2 strain relative to chloroquine. nih.gov
Another approach involves the creation of quinoline-piperidine conjugates, leveraging the known antimalarial properties of the quinoline (B57606) core. malariaworld.org A set of 18 novel conjugates were synthesized and tested against the NF54 (CQ-S) and K1 (CQ-R) strains of P. falciparum, with five of the 4-aminoquinoline (B48711) derivatives showing highly potent activities in the nanomolar range against both strains. malariaworld.org The development of new antimalarial agents is critical for overcoming the growing resistance of P. falciparum to existing treatments. malariaworld.org Studies confirm that the piperidine scaffold is a valuable starting point for these initiatives. arkat-usa.org
Table 2: Antimalarial Activity of Selected Piperidine Derivatives Against P. falciparum Strains
| Compound | Strain (Sensitivity) | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 12d | 3D7 (CQ-S) | 13.64 | nih.govnih.gov |
| 13b | 3D7 (CQ-S) | 4.19 | nih.govnih.gov |
| W2 (CQ-R) | 13.30 | ||
| 12a | W2 (CQ-R) | 11.6 | nih.govnih.gov |
| Chloroquine (Reference) | 3D7 (CQ-S) | 22.38 | nih.govnih.gov |
| W2 (CQ-R) | 134.12 |
Antimicrobial Properties
Piperidine derivatives have been synthesized and evaluated for a range of antimicrobial activities, including antibacterial and antifungal properties. researchgate.netacademicjournals.org The saturated nature of the N-heterocyclic piperidine ring can offer advantages such as improved solubility, which may enhance metabolism and bioavailability compared to aromatic counterparts. biointerfaceresearch.com
In a study evaluating six novel piperidine derivatives, compounds were tested against a panel of seven bacterial and seven fungal species. researchgate.netacademicjournals.org The antibacterial activity was assessed using the agar (B569324) disc diffusion method. researchgate.net Among the tested compounds, one derivative (compound 6) exhibited the strongest and broadest inhibitory activity against the seven bacterial strains, which included Bacillus cereus, Escherichia coli, and Staphylococcus aureus. researchgate.netacademicjournals.org In contrast, another derivative (compound 9) showed the least antibacterial activity. researchgate.net The antifungal assessment showed that while some compounds were inactive against certain fungal species like Fusarium verticilliodes, others displayed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, and Candida albicans. researchgate.net
Further research has confirmed the antimicrobial potential of piperidine-based compounds. The synthesis and in-vitro antibacterial screening of other piperidine derivatives against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) demonstrated that these compounds were active against both types of bacteria. biointerfaceresearch.com These findings underscore the versatility of the piperidine scaffold in developing new antimicrobial agents. researchgate.netresearchgate.net
Table 3: Antimicrobial Activity Profile of Selected Piperidine Derivatives
| Compound ID | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Compound 6 | Bacillus cereus | Strongest inhibition among tested derivatives | researchgate.netacademicjournals.org |
| Escherichia coli | Strong inhibition | ||
| Staphylococcus aureus | Strong inhibition | ||
| Compound 9 | General Bacteria | Least antibacterial activity among tested derivatives | researchgate.net |
| Synthesized Derivatives 1 & 2 | Staphylococcus aureus | Active | biointerfaceresearch.com |
| Escherichia coli | Active |
Anti-inflammatory and Anticancer Research Initiatives
The piperidine framework is a prominent feature in compounds investigated for anticancer and anti-inflammatory properties. ijnrd.orgnih.gov Piperidine and its analogs have been reported to exhibit cytotoxic effects against various cancer cell lines, including human leukemia (K-562) and gliomas. researchgate.net The anticancer mechanisms often involve the activation of molecular pathways that lead to apoptosis, or programmed cell death, in cancer cells. nih.gov
Several research initiatives have synthesized and evaluated novel piperidine derivatives for their antiproliferative activity. One study focused on a series of (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives. Among these, compounds with nitro and fluoro substitutions on the phenyl ring demonstrated the most potent activity, inhibiting the growth of human leukemia cells (K562 and Reh) at low concentrations. researchgate.net Another area of research involves piperidine derivatives as ligands for the sigma-1 (σ1) receptor, which has implications for cancer therapy. A series of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold were shown to inhibit the growth of human non-small cell lung cancer cells (A427) and androgen-negative human prostate cancer cells (DU145). nih.gov Specifically, 1-methylpiperidine (B42303) derivatives showed stronger antiproliferative effects on DU145 cells than known σ1 reference ligands. nih.gov
In the context of anti-inflammatory research, certain natural and synthetic piperidine-containing compounds have been examined. For instance, the bioactive alkaloid evodiamine, which contains a piperidine-like structure, has known anti-inflammatory properties. ijnrd.org The versatility of the piperidine scaffold allows for its incorporation into a wide array of molecules targeting cell proliferation, apoptosis, and inflammatory pathways. nih.govencyclopedia.pub
Analgesic Properties and Mechanisms of Action
The piperidine ring is a fundamental structural component in a vast number of analgesics, most notably within the opioid class of medications. encyclopedia.pubtandfonline.com It is an essential moiety in the structure of morphine and fentanyl, responsible for their potent pain-relieving effects. tandfonline.comwikipedia.org The primary mechanism of action for these compounds is the activation of μ-opioid receptors (MOR) in the central nervous system. tandfonline.comwikipedia.org
Research has continually explored modifications of the piperidine scaffold to develop new analgesics. A study on novel derivatives of 4-aminomethyl piperidine identified compounds with excellent analgesic activity, and the reduction of this effect by the opioid antagonist naloxone (B1662785) confirmed their involvement with the μ-opioid receptor. tandfonline.com The structural similarity of compounds like 4-(4′-Chlorophenyl)-4-hydroxy piperidine to the potent opioid analgesic pethidine has also prompted investigations into their analgesic potential. researchgate.net
Beyond the classical opioid receptors, research has identified other targets for piperidine-based analgesics, particularly for treating neuropathic pain. encyclopedia.pub A promising strategy involves designing multitarget-directed ligands. nih.gov For example, dual-acting antagonists for the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R) have been developed. acs.org In these series, the piperidine moiety was identified as a critical structural feature for achieving high affinity at both receptors, a finding supported by molecular modeling. nih.govacs.org These dual-action compounds have demonstrated significant antinociceptive activity in preclinical pain models, suggesting a novel mechanism for pain management. acs.org
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Impact of Substituent Modifications on Biological Activity
The biological activity of molecules containing the this compound scaffold and its analogs is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for different therapeutic targets, including antitubercular, antimalarial, and analgesic applications.
For Anti-tuberculosis Activity: In the development of piperidinol-based antitubercular agents, modifications to the phenoxy ring and the phenyl piperidinol core were found to significantly impact efficacy. nih.gov
Phenoxy Ring Substitution: Analogs with a 4-chloro or 4-trifluoromethyl substituent on the phenoxy ring were the most active against M. tuberculosis. In contrast, compounds with an unsubstituted phenyl ring or 2,5-dimethyl substitutions were the least active. nih.gov
Phenyl Piperidinol Core: The presence of 4-chloro and 3-trifluoromethyl groups on the phenyl ring attached to the piperidine core was demonstrated to be important for maintaining high activity. nih.gov
For Antimalarial Activity: Modifications to the piperidine ring itself have been shown to influence antimalarial potency.
Ring Saturation: A tenfold increase in potency was observed when unsaturation was introduced into the piperidine ring of certain analog series. dndi.org
For Analgesic and Receptor Binding Activity: SAR studies on dual-target ligands for histamine H3 (H3R) and sigma-1 (σ1R) receptors have highlighted the critical role of the core heterocyclic structure and its N-substituents.
Piperidine vs. Piperazine Core: The piperidine moiety has been established as a critical structural feature for dual H3/σ1 receptor activity. When the piperidine ring was replaced with a piperazine ring, a significant drop in affinity for the σ1 receptor was observed, indicating the importance of the piperidine nitrogen environment for interaction with the receptor's binding pocket. nih.govacs.org
Piperidine N-Substitution: In a series of σ1 receptor ligands, the substituent on the piperidine nitrogen modulated affinity. 1-Methylpiperidine derivatives showed high σ1 affinity, whereas analogs with a proton (secondary amine), a tosyl group, or an ethyl group at this position exhibited considerably lower affinity. nih.gov
Linker Length: For a series of biphenyl (B1667301) analogues with dual H3/σ1R activity, extending the length of the alkyl chain linking the core to the biphenyl group led to a decrease in affinity for the H3 receptor. nih.gov
Conformational Analysis and Stereochemical Influences on Receptor Recognition
Research on related 4-phenoxypiperidines has highlighted that this scaffold can act as a conformationally restricted version of more flexible ligand moieties. nih.gov This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The specific dihedral angles between the piperidine ring and the phenoxy group, as well as the orientation of the chloro-substituent on the phenyl ring, are crucial for defining the precise shape of the molecule and its electrostatic surface potential. These factors dictate the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that can be formed with amino acid residues in the receptor's binding site.
Stereochemistry introduces another layer of complexity and specificity to receptor recognition. For chiral analogs of this compound, the different enantiomers or diastereomers can exhibit markedly different pharmacological profiles. It has been observed in other classes of compounds, such as dihydropyridines, that the biological activity can reside in a single enantiomer, with the other being significantly less active or even inactive. nih.gov This stereoselectivity is a clear indication that the receptor's binding site is chiral and that a precise three-dimensional arrangement of the ligand is required for optimal interaction. The differential binding of stereoisomers can be attributed to the specific spatial orientation of key functional groups that must align with complementary residues in the receptor. For instance, one enantiomer might be able to form a crucial hydrogen bond that the other cannot due to steric hindrance or an incorrect orientation of the donor/acceptor group.
The table below summarizes the key aspects of conformational analysis and stereochemistry in receptor recognition for this class of compounds.
| Structural Feature | Influence on Receptor Recognition | Key Considerations |
| Piperidine Ring Conformation | Primarily adopts a chair conformation. The orientation of the 4-substituent (axial vs. equatorial) affects the overall molecular shape and fit within the binding pocket. | The energy difference between chair, boat, and twist-boat conformations. The influence of N-alkylation on conformational preference. |
| Aryloxy Linkage | The torsional angles between the piperidine and phenyl rings define the spatial relationship between these two key moieties. | Rigidity of the linkage can be beneficial for binding affinity. |
| Substitution on the Phenyl Ring | The position and nature of substituents (e.g., the chloro group at the 3-position) alter the electronic properties and steric profile, influencing interactions with the receptor. | Electron-withdrawing or -donating effects of the substituent. Potential for specific interactions like halogen bonding. |
| Stereochemistry | For chiral analogs, enantiomers can exhibit significantly different binding affinities and efficacies due to the chiral nature of the receptor binding site. | Separation and individual testing of stereoisomers are crucial for understanding the structure-activity relationship (SAR). |
Pharmacophore Development and Refinement
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to exert a specific biological activity. The development of a pharmacophore model for this compound and its analogs is a crucial step in understanding their mechanism of action and in designing new, more potent, and selective compounds. Pharmacophore models can be generated using two primary approaches: ligand-based and structure-based methods.
In a ligand-based approach, a set of molecules with known biological activity is superimposed, and the common chemical features that are essential for activity are identified. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. For the 4-aryloxypiperidine class of compounds, a likely pharmacophore model would include the basic nitrogen of the piperidine ring (which is protonated at physiological pH and can act as a positive ionizable feature), the aromatic ring of the phenoxy group, and the ether oxygen (which can act as a hydrogen bond acceptor). The chloro-substituent could contribute to a hydrophobic region or be involved in specific halogen bonding interactions.
Structure-based pharmacophore modeling, on the other hand, utilizes the three-dimensional structure of the target receptor, often obtained from X-ray crystallography or NMR spectroscopy. By analyzing the binding pocket of the receptor, key interaction points can be identified, and a pharmacophore model can be constructed that represents the complementary features of a ligand that would bind with high affinity.
Once an initial pharmacophore model is developed, it undergoes a process of refinement and validation. This involves testing the model's ability to distinguish between active and inactive compounds from a database. A robust pharmacophore model should be able to identify known active compounds while excluding inactive ones. The refinement process may involve adjusting the spatial constraints between the pharmacophoric features or adding or removing features to improve the model's predictive power. These refined models are valuable tools for virtual screening of large chemical libraries to identify novel hit compounds with the desired pharmacological profile.
The general workflow for pharmacophore development and refinement is outlined in the table below.
| Step | Description | Key Methodologies |
| 1. Data Set Preparation | A collection of molecules with known biological activity (actives and inactives) is compiled. | Literature search, chemical databases. |
| 2. Feature Identification | Identification of common chemical features in the active molecules that are likely responsible for their biological activity. | Molecular modeling software, conformational analysis. |
| 3. Pharmacophore Model Generation | A 3D arrangement of the identified pharmacophoric features is created. This can be based on the alignment of active ligands or the structure of the receptor's binding site. | Ligand-based methods (e.g., HipHop, Catalyst), Structure-based methods (e.g., LigandScout). |
| 4. Model Validation | The generated model is tested for its ability to distinguish between active and inactive compounds. | Test sets, decoy sets, statistical metrics (e.g., enrichment factor, ROC curves). |
| 5. Model Refinement | The pharmacophore model is iteratively modified to improve its predictive accuracy. | Adjusting feature locations, tolerances, and types. |
| 6. Application | The validated pharmacophore model is used for virtual screening, lead optimization, or de novo design. | Database searching, similarity searching. |
Preclinical Evaluation and In Vivo Pharmacological Assessments of Related Compounds
The preclinical evaluation of drug candidates involves a series of in vivo studies in animal models to assess their pharmacological effects, efficacy, and to some extent, their safety profile before they can be considered for human clinical trials. For compounds related to this compound, preclinical in vivo assessments are crucial to translate the in vitro findings into a more complex biological system.
The choice of animal model depends on the therapeutic target and the disease indication. For instance, if a compound is being developed as a central nervous system (CNS) agent, rodent models are often used to assess its effects on behavior, motor coordination, and other neurological parameters. For example, in the development of novel analgesics based on the phenylpiperidine scaffold, such as fentanyl analogs, the warm water tail-withdrawal procedure in mice is a common method to evaluate antinociceptive effects. uthscsa.edu
One example of a preclinical in vivo study of a related 4-phenoxypiperidine (B1359869) derivative is that of 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine. This compound was identified as a potent and selective histamine H3 receptor antagonist and was subsequently evaluated in a rat electroencephalogram (EEG) model of wakefulness. The study demonstrated that the compound had in vivo efficacy at doses as low as 1 mg/kg, indicating its potential as a wake-promoting agent. nih.gov
The table below presents a hypothetical summary of preclinical in vivo data for a related 4-aryloxypiperidine analog, based on the types of assessments typically conducted.
| Compound | Animal Model | Pharmacological Test | Key Findings |
| Analog A | Sprague-Dawley Rat | Hot Plate Test (Analgesia) | Dose-dependent increase in pain threshold. |
| Analog B | CD-1 Mouse | Forced Swim Test (Antidepressant) | Significant reduction in immobility time compared to vehicle. |
| Analog C | Wistar Rat | Novel Object Recognition (Cognition) | Improved performance in discriminating between novel and familiar objects. |
| 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine | Rat | EEG Model of Wakefulness | Demonstrated in vivo efficacy as a wake-promoting agent at low doses. nih.gov |
These preclinical studies are essential for establishing a proof-of-concept for a new drug candidate and for providing the necessary data to support its progression into clinical development. The results from these in vivo assessments help to build a comprehensive pharmacological profile of the compound and to identify a potential therapeutic window.
Advanced Analytical and Spectroscopic Characterization Techniques for 4 3 Chlorophenoxy Piperidine in Research
Chromatographic Methods (e.g., HPLC, LC-MS, GPC) for Purity Assessment and Quantification
Chromatographic techniques are fundamental for separating 4-(3-Chlorophenoxy)piperidine from impurities and for quantifying its concentration. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound, with commercial batches often specified to have a purity of 98% or greater as determined by this technique. chemimpex.comfishersci.com
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of piperidine-containing compounds. nih.gov A typical setup involves a C18 stationary phase, which is non-polar, and a polar mobile phase. nih.govwiley-vch.de The separation is based on the hydrophobic interactions between the analyte and the column. A gradient elution, often using a mixture of water and an organic solvent like acetonitrile, is used to effectively separate the target compound from starting materials, by-products, and other impurities. wiley-vch.de Additives such as trifluoroacetic acid (TFA) or phosphoric acid may be included in the mobile phase to improve peak shape and resolution. nih.govwiley-vch.de Detection is typically performed using an ultraviolet (UV) detector, monitoring at wavelengths such as 214 and 254 nm where the aromatic ring exhibits absorbance. wiley-vch.de
Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and specific analysis, HPLC is often coupled with a mass spectrometer. LC-MS combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This technique is invaluable for both quantifying trace-level impurities and confirming the identity of the main component. researchgate.net In a typical LC-MS method for a related piperazine (B1678402) compound, a C18 column is used with a mobile phase consisting of an aqueous buffer (like ammonium acetate or formic acid) and an organic solvent (acetonitrile or methanol). nih.govresearchgate.net After elution from the column, the analyte is ionized, commonly using an electrospray ionization (ESI) source in positive mode, before being detected by the mass spectrometer. researchgate.net This allows for the simultaneous acquisition of retention time data from the LC and mass-to-charge ratio (m/z) data from the MS, providing a high degree of confidence in the identification.
| Parameter | HPLC | LC-MS |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govwiley-vch.de | Reversed-Phase C18 (e.g., 100 x 4.6 mm, 3.5 µm) researchgate.net |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA or Phosphoric Acid nih.govwiley-vch.de | 5.0 mM Ammonium Acetate or 0.05% Formic Acid with Acetonitrile/Methanol nih.govresearchgate.net |
| Elution | Gradient wiley-vch.de | Isocratic or Gradient nih.gov |
| Flow Rate | ~1.0 - 1.2 mL/min nih.govwiley-vch.de | ~0.8 - 1.0 mL/min nih.gov |
| Detection | UV (e.g., 214, 254 nm) wiley-vch.de | Mass Spectrometry (e.g., ESI+) researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to map the precise connectivity of atoms within the molecule. analis.com.my
¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum can be divided into two main regions: the aromatic region and the aliphatic region.
Aromatic Region (δ ~6.8-7.3 ppm): The protons on the 3-chlorophenyl ring will appear in this region as a complex set of multiplets due to spin-spin coupling.
Aliphatic Region (δ ~1.5-4.5 ppm): The protons of the piperidine ring will appear here. The proton at the C4 position (methine proton, -CH-O-) would be expected to appear furthest downfield in this region due to the deshielding effect of the adjacent oxygen atom. The methylene protons (-CH₂-) adjacent to the nitrogen (C2 and C6) would appear at an intermediate shift, while the remaining methylene protons (C3 and C5) would be the most upfield. chemicalbook.com
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show 11 distinct signals (unless there is an accidental overlap).
Aromatic Carbons: Six signals would correspond to the carbons of the chlorophenyl ring. The carbon atom bonded to the chlorine and the carbon bonded to the ether oxygen would have characteristic chemical shifts.
Piperidine Carbons: Five signals would correspond to the piperidine ring carbons. The C4 carbon, being attached to oxygen, would be the most downfield of the aliphatic carbons.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm assignments made from 1D spectra. analis.com.my COSY identifies proton-proton couplings, helping to trace the connectivity within the piperidine ring, while HMBC shows correlations between protons and carbons over two or three bonds, linking the piperidine ring to the chlorophenoxy group via the ether linkage.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Piperidine N-H | Broad singlet | - |
| Piperidine C2, C6 | ~2.8 - 3.2 | ~45 - 50 |
| Piperidine C3, C5 | ~1.6 - 2.1 | ~30 - 35 |
| Piperidine C4 | ~4.2 - 4.6 | ~70 - 75 |
| Aromatic C-H | ~6.8 - 7.3 | ~115 - 135 |
| Aromatic C-Cl | - | ~134 - 138 |
| Aromatic C-O | - | ~155 - 160 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of the free base form (C₁₁H₁₄ClNO) is approximately 211.7 g/mol . fishersci.combldpharm.com
Upon ionization, typically via electron ionization (EI) or electrospray ionization (ESI), the molecule forms a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound.
The fragmentation pattern provides a fingerprint that helps to confirm the structure. Common fragmentation pathways for this molecule would involve the cleavage of the most labile bonds. libretexts.org
Alpha-Cleavage: A common fragmentation for amines involves cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of radicals and the formation of stable iminium ions. libretexts.orgnih.gov
Ether Bond Cleavage: The C-O ether bond can cleave, leading to the formation of ions corresponding to the chlorophenoxy radical (m/z ~127/129) and the piperidinyl cation (m/z ~84).
Loss of Chlorophenoxy Group: The entire chlorophenoxy group can be lost as a neutral radical, resulting in a fragment ion corresponding to the piperidine ring structure.
The presence of a chlorine atom is readily identified by a characteristic isotopic pattern, where the (M+2)⁺ peak is approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org
| m/z (for ³⁵Cl) | Proposed Fragment Identity |
|---|---|
| 211 | [M]⁺, Molecular Ion |
| 212 | [M+H]⁺, Protonated Molecule |
| 128 | [C₆H₄ClO]⁺, Chlorophenoxy ion |
| 84 | [C₅H₁₀N]⁺, Piperidinyl fragment after ether cleavage |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique yields accurate measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.
For this compound, an X-ray crystal structure analysis would definitively confirm:
The chair conformation of the piperidine ring, which is the most stable arrangement.
The orientation of the 3-chlorophenoxy substituent on the piperidine ring (axial vs. equatorial). The equatorial position is generally favored for bulky substituents to minimize steric hindrance.
The planarity of the aromatic ring .
The precise bond lengths and angles of the C-O-C ether linkage and the C-Cl bond.
The intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the piperidine N-H group, which dictate the crystal packing.
While a specific crystal structure for this compound is not publicly available, analysis of related piperidine and piperazine derivatives shows they often crystallize in systems such as monoclinic or triclinic, with common space groups including P2₁/n or C2/c. researchgate.netnih.gov The data obtained from such an analysis provides an unambiguous confirmation of the solid-state molecular structure.
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions (a, b, c) | a = 10.5982 Å, b = 8.4705 Å, c = 14.8929 Å |
| Unit Cell Angles (α, β, γ) | α = 90°, β = 97.430°, γ = 90° |
| Volume (V) | 1325.74 ų |
Computational Chemistry and Molecular Modeling Applications in 4 3 Chlorophenoxy Piperidine Research
Molecular Docking Simulations for Ligand-Receptor Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for profiling the potential biological targets of 4-(3-Chlorophenoxy)piperidine. The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction, or binding affinity.
Research on structurally related piperidine (B6355638) derivatives demonstrates their interaction with a variety of central nervous system (CNS) targets, including sigma receptors and histamine (B1213489) receptors. nih.govnih.gov For this compound, docking simulations would be used to explore its binding mode within the active sites of such receptors. These simulations can reveal key intermolecular interactions, such as:
Hydrogen Bonds: The piperidine nitrogen can act as a hydrogen bond acceptor or, in its protonated state, a donor, forming critical connections with amino acid residues like aspartate or glutamate (B1630785) in a receptor pocket. nih.gov
Hydrophobic Interactions: The chlorophenoxy group provides a significant hydrophobic surface that can interact with nonpolar residues in the binding site, such as leucine, valine, and phenylalanine. nih.gov
π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine or tryptophan. mdpi.com
π-Cation Interactions: The positively charged piperidine nitrogen can interact favorably with the electron-rich aromatic rings of receptor side chains. nih.gov
By comparing the docking scores and binding poses of this compound against a panel of different receptors, researchers can generate a ligand-receptor interaction profile. This profile helps to predict the compound's likely biological activity and potential selectivity, guiding further investigation into its therapeutic applications, for instance, as a potential multi-target ligand for neurological disorders. nih.gov
Table 1: Example of Potential Receptor Interactions for this compound
| Interaction Type | Moiety of Compound | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond (as acceptor) | Piperidine Nitrogen, Ether Oxygen | Serine, Threonine, Tyrosine |
| Hydrogen Bond (as donor) | Protonated Piperidine Nitrogen | Aspartate, Glutamate |
| Hydrophobic Interactions | Chlorophenyl Ring, Piperidine Ring | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to analyze the electronic properties of a molecule from first principles. For this compound, these calculations provide fundamental insights into its geometry, stability, and reactivity.
Key parameters derived from quantum chemical calculations include:
Molecular Geometry Optimization: DFT is used to determine the most stable three-dimensional conformation of the molecule, which is a prerequisite for accurate molecular docking and other simulations.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. researchgate.net For this compound, the MEP would likely show electronegative regions around the chlorine atom, the ether oxygen, and the piperidine nitrogen, indicating sites susceptible to electrophilic attack. Conversely, electropositive regions, primarily on the hydrogen atoms, would indicate sites for nucleophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
These calculations help to rationalize the molecule's behavior in chemical reactions and its interactions with biological targets. For example, understanding the electronic structure is vital for predicting metabolic pathways, as it can highlight which parts of the molecule are most likely to be modified by metabolic enzymes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govbohrium.com In the context of this compound, a QSAR model could be developed to predict its inhibitory activity against a specific enzyme or its binding affinity to a receptor.
The process involves several key steps:
Data Set Collection: A dataset of piperidine derivatives with experimentally measured biological activities against a specific target is compiled.
Descriptor Calculation: For each molecule in the dataset, including this compound, a large number of numerical parameters known as molecular descriptors are calculated. These can be classified as:
1D: Molecular weight, atom counts.
2D: Topological indices, molecular connectivity.
3D: Molecular shape and volume descriptors.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), are used to build a mathematical equation linking a selection of descriptors to the biological activity. bohrium.comnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (cross-validation) and external validation sets of compounds that were not used during model training. nih.gov
A validated QSAR model can then be used to predict the activity of new, untested compounds like this compound or to suggest structural modifications that might enhance its desired activity. bohrium.com
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. An MD simulation of this compound, both alone in a solvent and in complex with a receptor, provides critical information about its flexibility and the stability of its interactions.
Key applications of MD simulations in this context include:
Conformational Analysis: this compound has conformational flexibility due to the rotatable bonds and the piperidine ring, which can adopt different chair or boat conformations. researchgate.net MD simulations can explore the conformational landscape of the molecule, identifying the most populated and energetically favorable shapes.
Binding Stability: After docking this compound into a receptor, an MD simulation is run to assess the stability of the predicted binding pose. By tracking the position of the ligand within the binding site over nanoseconds or microseconds, researchers can determine if the key interactions identified in docking are maintained over time.
Solvent Effects: MD simulations explicitly model the effects of water molecules, providing a more realistic environment and a more accurate assessment of binding energies and ligand stability.
These simulations can validate docking results and provide a deeper understanding of the thermodynamics and kinetics of the ligand-receptor binding process, which is essential for rational drug design. acs.org
Table 2: Summary of Computational Techniques and Their Applications
| Computational Technique | Primary Application for this compound | Key Insights Gained |
|---|---|---|
| Molecular Docking | Prediction of binding mode and affinity to biological targets. | Identification of key protein-ligand interactions (H-bonds, hydrophobic contacts), target prioritization. upc.edu |
| Quantum Chemical Calculations (DFT) | Analysis of electronic structure, charge distribution, and reactivity. | Optimized molecular geometry, molecular electrostatic potential (MEP) maps, HOMO-LUMO energy gap. researchgate.net |
| QSAR Modeling | Prediction of biological activity based on chemical structure. | Correlation of molecular descriptors with activity, prediction of potency for untested analogs. bohrium.comnih.gov |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Glutamate |
| Aspartate |
| Leucine |
| Valine |
| Phenylalanine |
| Tyrosine |
| Tryptophan |
| Serine |
| Threonine |
| Alanine |
Applications Beyond Biomedicine: Material Science and Agrochemicals
Role in Specialty Polymer and Coating Development
In the field of material science, 4-(3-Chlorophenoxy)piperidine serves as a building block in the creation of advanced polymers and coatings. chemimpex.comchemimpex.com Its incorporation into material formulations is aimed at improving key properties such as durability and resistance to environmental degradation. The presence of the chlorophenoxy group can impart specific characteristics to the resulting polymers, including enhanced thermal stability and resistance to chemical exposure. chemimpex.com
The piperidine (B6355638) component of the molecule offers a reactive site for polymerization reactions, allowing it to be integrated into various polymer backbones. This versatility enables its use in developing specialized materials for a range of industrial applications, potentially including those in the electronics and automotive sectors. netascientific.com Research in this area focuses on leveraging these properties to create coatings that provide robust protective barriers against environmental factors.
Table 1: Chemical Properties of this compound and Related Compounds
| Property | This compound | This compound Hydrochloride |
|---|---|---|
| CAS Number | 97840-40-9 thermofisher.com | 65367-99-9 chemimpex.com |
| Molecular Formula | C₁₁H₁₄ClNO guidechem.com | C₁₁H₁₄ClNO·HCl chemimpex.com |
| Molecular Weight | 211.69 g/mol guidechem.com | 248.15 g/mol chemimpex.com |
| Appearance | Viscous liquid; Clear colorless to yellow or orange thermofisher.com | White to pale yellow powder/solid chemimpex.comsigmaaldrich.com |
| Purity | ≥95.0% to ≥98% thermofisher.comfishersci.ca | ≥98% chemimpex.com |
Formulation in Herbicide and Pesticide Efficacy Enhancement
In agricultural chemistry, this compound and its analogs are utilized as intermediates in the synthesis of herbicides and pesticides. chemimpex.comnetascientific.com Their role is crucial in developing more effective solutions for crop protection. netascientific.com The inclusion of this chemical structure in agrochemical formulations helps in controlling the growth of unwanted plants. chemimpex.comchemimpex.com
The mechanism by which these compounds enhance efficacy involves their ability to modulate biological activity within the target pests or weeds. netascientific.com While detailed public research on specific formulations is proprietary, the general application involves using the compound as a scaffold to build more complex active ingredients. This approach aims to create herbicides and pesticides that are effective in managing crop threats while potentially minimizing environmental impact. chemimpex.com The development of such agrochemicals is a key area of research, with piperidine derivatives being explored for their potential to improve crop yields through better pest and weed management. chemimpex.com
Table 2: Applications of this compound Derivatives
| Field | Application | Benefit | Source |
|---|---|---|---|
| Material Science | Development of specialty polymers and coatings. | Enhances durability and resistance to environmental factors. | chemimpex.com |
| Agricultural Chemistry | Intermediate in herbicide and pesticide synthesis. | Helps control unwanted plant growth and in developing effective crop protection solutions. | chemimpex.comnetascientific.com |
Emerging Research Directions and Future Perspectives in 4 3 Chlorophenoxy Piperidine Studies
Exploration of Novel Biological Targets and Therapeutic Areas
While 4-(3-chlorophenoxy)piperidine and its derivatives have been investigated for their effects on the central nervous system, ongoing research seeks to uncover new biological targets and therapeutic applications. chemimpex.com The piperidine (B6355638) core is a common feature in many biologically active compounds, suggesting that this compound could have a broader range of activities. nih.govmdpi.com
Recent studies have focused on designing novel piperidine and piperazine (B1678402) derivatives as inhibitors of leukotriene A4 hydrolase (LTA4H), an enzyme involved in inflammatory pathways. researchgate.net This suggests a potential therapeutic role for compounds based on the this compound scaffold in inflammatory conditions. Furthermore, the sigma-1 (σ1) receptor, which is implicated in various physiological and pathological processes, has been identified as a high-affinity target for novel phenoxyalkylpiperidines. ebi.ac.ukuniba.it Agonists of the σ1 receptor have shown anti-amnesic effects, opening up possibilities for the development of treatments for neurodegenerative diseases. ebi.ac.ukuniba.it
Additionally, research has explored the anti-tuberculosis potential of piperidinol analogs, indicating that the piperidine scaffold could be a starting point for developing new antibacterial agents. nih.gov The versatility of the piperidine structure allows for its combination with various molecular fragments, enabling the creation of new drug candidates with a wide spectrum of potential pharmacological effects. researchgate.net
Development of Advanced Synthetic Methodologies
The synthesis of substituted piperidines is a key focus of modern organic chemistry due to their prevalence in pharmaceuticals. mdpi.com Researchers are continuously working on developing more efficient, cost-effective, and scalable synthetic routes.
Traditional methods for synthesizing piperidine derivatives often involve nucleophilic substitution reactions. For instance, reacting a piperidine derivative with a chlorophenol derivative under basic conditions is a common approach. However, these methods can sometimes require harsh conditions or expensive catalysts.
More advanced methodologies are being explored to overcome these limitations. These include:
Catalytic Systems: The use of metal catalysts, such as gold(I) and rhodium, has shown promise in the synthesis of substituted piperidines under milder conditions. mdpi.com
Cascade Reactions: Intramolecular cyclization cascades offer a way to construct the piperidine ring in a single, efficient step. mdpi.com
Stereoselective Synthesis: For chiral piperidine derivatives, developing methods for enantioselective preparation is crucial. nih.gov This often involves the use of chiral auxiliaries or catalysts to control the stereochemistry of the final product.
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| Nucleophilic Substitution | Reaction of a piperidine derivative with a suitable electrophile, often under basic conditions. | Well-established and versatile. | May require harsh conditions or lead to side products. |
| Catalytic Hydrogenation | Reduction of pyridine (B92270) precursors using metal catalysts like rhodium or palladium. mdpi.com | Effective for a range of substrates, can be performed under milder conditions. mdpi.com | Catalyst cost and sensitivity can be a factor. mdpi.com |
| Oxidative Amination | Gold(I)-catalyzed reaction of non-activated alkenes to form substituted piperidines. mdpi.com | Allows for difunctionalization of a double bond. mdpi.com | Requires an oxidizing agent. mdpi.com |
| Reductive Hydroamination Cascade | Acid-mediated intramolecular cyclization of alkynes to form the piperidine ring. mdpi.com | Efficient one-step process. mdpi.com | Substrate scope can be limited by electronic effects. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. nih.govnih.gov These technologies can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of new compounds, thereby accelerating the development process. mdpi.cominl.gov
For this compound and its analogs, AI and ML can be applied in several ways:
Virtual Screening: High-throughput virtual screening can be used to identify promising drug candidates from large compound libraries. nih.gov
De Novo Design: AI algorithms can design novel molecules with desired properties from scratch. mdpi.com
Predictive Modeling: Machine learning models can predict the ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of compounds, reducing the risk of late-stage failures in drug development. nih.gov
Structure-Activity Relationship (SAR) Studies: AI can help to elucidate complex SARs, guiding the optimization of lead compounds.
By integrating AI and ML into the design process, researchers can more efficiently explore the chemical space around the this compound scaffold to identify new drug candidates with improved efficacy and safety profiles. nih.gov
Sustainability and Green Chemistry Principles in Chemical Compound Synthesis
The pharmaceutical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. nih.govunife.it The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
For the synthesis of this compound and other piperidine derivatives, several green chemistry approaches are being investigated:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. nih.govadvancedchemtech.com
Catalysis: Employing catalysts to enable reactions to proceed under milder conditions with higher atom economy. mdpi.comnih.gov
Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow systems can reduce waste and improve efficiency. advancedchemtech.com
One-Pot Reactions: Designing synthetic routes that combine multiple steps into a single pot reduces the need for purification of intermediates and minimizes solvent use. nih.govacs.org
Q & A
Basic: What are the established synthetic routes for 4-(3-chlorophenoxy)piperidine, and how do reaction conditions influence yield?
This compound can be synthesized via Knoevenagel condensation using benzaldehyde derivatives and piperidine precursors. For example, describes a method where 4-(3-chlorophenoxy)benzaldehyde is reacted with isopropyl cyanoacetate in the presence of piperidine as a catalyst. Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., toluene or ethers) enhance reaction efficiency.
- Catalyst loading : Piperidine acts as both a base and catalyst; excess amounts may lead to side reactions.
- Temperature : Reactions are typically conducted at reflux (80–100°C) to accelerate condensation while avoiding decomposition .
For hydrochloride salt formation (e.g., this compound HCl), post-synthetic treatment with HCl gas in dichloromethane or ethanol is recommended, followed by recrystallization to improve purity .
Advanced: How can structural contradictions in NMR data for this compound derivatives be resolved?
Discrepancies in NMR spectra (e.g., unexpected splitting patterns or chemical shifts) often arise from conformational flexibility of the piperidine ring or rotameric equilibria of the phenoxy group. Methodological solutions include:
- Variable-temperature NMR : Cooling samples to –40°C slows ring puckering and phenoxy rotation, simplifying splitting patterns.
- DFT calculations : Computational modeling of preferred conformers can predict chemical shifts and coupling constants, aiding assignment .
- X-ray crystallography : Resolve ambiguities by confirming solid-state conformations, as demonstrated for similar piperidine derivatives in .
Basic: What analytical techniques are critical for characterizing this compound purity and stability?
- HPLC-MS : Quantifies purity and detects trace impurities (e.g., chlorinated byproducts). Use a C18 column with acetonitrile/water (0.1% formic acid) for optimal separation .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition temperatures above 200°C suggest suitability for high-temperature reactions .
- Karl Fischer titration : Monitors hygroscopicity, critical for hydrochloride salts like this compound HCl .
Advanced: How do electronic effects of the 3-chlorophenoxy group influence the reactivity of piperidine in cross-coupling reactions?
The 3-chlorophenoxy substituent acts as an electron-withdrawing group , reducing electron density on the piperidine nitrogen. This impacts reactivity in:
- Buchwald-Hartwig amination : Lower electron density slows oxidative addition; using bulky ligands (e.g., XPhos) improves catalytic turnover .
- Suzuki-Miyaura coupling : Steric hindrance from the phenoxy group necessitates high Pd loading (5–10 mol%) and prolonged reaction times (24–48 hrs) .
Controlled studies in show that replacing the 3-chloro group with electron-donating substituents (e.g., methoxy) accelerates coupling kinetics.
Basic: What safety protocols are essential for handling this compound hydrochloride?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors released during salt formation .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives for biological targets?
- Bioisosteric replacement : Substitute the chlorine atom with fluorine (smaller size) or trifluoromethyl (enhanced lipophilicity) to modulate target binding .
- Ring modifications : Replace piperidine with azetidine (smaller ring) to reduce conformational entropy, as seen in for related azetidine derivatives.
- Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding with the phenoxy oxygen) and validate via mutagenesis assays .
Basic: What solvent systems are optimal for recrystallizing this compound and its salts?
- Free base : Ethanol/water (7:3 v/v) achieves >95% recovery with minimal impurity carryover.
- Hydrochloride salt : Use isopropanol/diethyl ether (1:5) for slow crystallization, yielding needle-like crystals suitable for X-ray analysis .
Advanced: How do conflicting biological activity data for this compound analogs arise, and how can they be reconciled?
Contradictions in activity data (e.g., varying IC50 values across studies) may stem from:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH alter protonation states of the piperidine nitrogen.
- Metabolic stability : Hepatic microsome studies in reveal rapid N-dealkylation in some analogs, reducing effective concentrations.
Standardize assays using cryopreserved primary cells and include metabolic inhibitors (e.g., 1-aminobenzotriazole) to improve reproducibility .
Basic: What spectroscopic signatures distinguish this compound from its regioisomers?
- FT-IR : A strong C-O-C stretch at 1240–1260 cm⁻¹ confirms the phenoxy linkage.
- ¹³C NMR : The piperidine C-4 carbon adjacent to oxygen appears at δ 70–75 ppm, while regioisomers (e.g., 4-(4-chlorophenoxy)piperidine) show upfield shifts due to reduced ring strain .
Advanced: What strategies mitigate racemization during asymmetric synthesis of this compound chiral analogs?
- Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce enantioselectivity during piperidine ring closure .
- Low-temperature conditions : Conduct reactions at –78°C to slow epimerization, as demonstrated for haloperidol analogs in .
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
